molecular formula C16H24O3 B12523731 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL CAS No. 652986-90-8

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL

Cat. No.: B12523731
CAS No.: 652986-90-8
M. Wt: 264.36 g/mol
InChI Key: VKRKEXXFSXOHSS-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL is an organic compound that features a methoxyphenyl group attached to a heptenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with a suitable heptenol derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated alcohols.

Scientific Research Applications

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL exerts its effects involves interactions with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

652986-90-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-6-methylhept-6-en-3-ol

InChI

InChI=1S/C16H24O3/c1-13(2)4-7-15(17)10-11-19-12-14-5-8-16(18-3)9-6-14/h5-6,8-9,15,17H,1,4,7,10-12H2,2-3H3

InChI Key

VKRKEXXFSXOHSS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(CCOCC1=CC=C(C=C1)OC)O

Origin of Product

United States

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